Cas no 588696-22-4 (7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid)

7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid is a quinoline derivative with a furyl substituent, offering a unique structural framework for pharmaceutical and chemical research applications. Its distinct functional groups, including the carboxylic acid moiety and chloro-methyl substitution pattern, enhance its versatility as a synthetic intermediate or potential bioactive compound. The compound's stability and reactivity make it suitable for further derivatization in medicinal chemistry, particularly in the development of heterocyclic scaffolds. Its well-defined molecular structure ensures reproducibility in synthesis and characterization, supporting its use in targeted drug discovery and mechanistic studies. The product is typically supplied with high purity, ensuring reliability in research applications.
7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid structure
588696-22-4 structure
Product Name:7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid
CAS No:588696-22-4
MF:C15H10ClNO3
MW:287.697803020477
MDL:MFCD03421968
CID:880321
PubChem ID:3861213
Update Time:2025-05-20

7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 7-Chloro-2-(furan-2-yl)-8-methylquinoline-4-carboxylic acid
    • 3-BROMO-2-CYANOPHENYLBORONIC ACID
    • 7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic acid
    • 7-chloro-2-furan-2-yl-8-methylquinoline-4-carboxylic acid
    • AC1MYRMA
    • BBL016940
    • MolPort-001-575-697
    • Oprea1_328957
    • STK437149
    • SureCN1901799
    • VS-05705
    • SCHEMBL1901799
    • AKOS003323226
    • SB61149
    • 4-quinolinecarboxylic acid, 7-chloro-2-(2-furanyl)-8-methyl-
    • 7-chloro-2-(furan-2-yl)-8-methylquinoline-4-carboxylicacid
    • 588696-22-4
    • MFCD03421968
    • DTXSID40397502
    • ALBB-011600
    • 7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid
    • MDL: MFCD03421968
    • Inchi: 1S/C15H10ClNO3/c1-8-11(16)5-4-9-10(15(18)19)7-12(17-14(8)9)13-3-2-6-20-13/h2-7H,1H3,(H,18,19)
    • InChI Key: LBDDNHWXGNSKHL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C(=O)O)C=C(C3=CC=CO3)N=C2C=1C

Computed Properties

  • Exact Mass: 287.03500
  • Monoisotopic Mass: 287.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3A^2
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.399
  • Boiling Point: 473.4°C at 760 mmHg
  • Flash Point: 240.1°C
  • Refractive Index: 1.658
  • PSA: 63.33000
  • LogP: 4.15480

7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid Security Information

  • HazardClass:IRRITANT

7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid Pricemore >>

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7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:588696-22-4)7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid
Order Number:A1166395
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:06
Price ($):377.0/614.0
Email:sales@amadischem.com

Additional information on 7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid

Introduction to 7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid (CAS No. 588696-22-4) and Its Emerging Applications in Chemical Biology

7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid, identified by the CAS number 588696-22-4, is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology and drug discovery. This compound belongs to the quinoline family, a class of molecules well-documented for their broad spectrum of biological activities. The presence of a chloro substituent at the 7-position, a furyl group at the 2-position, and a methyl group at the 8-position, along with a carboxylic acid functionality at the 4-position, endows this molecule with distinct chemical and pharmacological properties that make it a promising candidate for further investigation.

The quinoline scaffold has a long history in medicinal chemistry, with several derivatives serving as antimalarial, antibacterial, and anticancer agents. The structural modifications in 7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid are designed to enhance its binding affinity and selectivity towards biological targets. The chloro group can act as a hydrogen bond acceptor or participate in π-stacking interactions, while the furyl ring introduces additional hydrophobicity and potential for aromatic interactions with protein targets. The methyl group at the 8-position may influence the conformational flexibility of the molecule, thereby affecting its bioavailability and efficacy.

Recent research has highlighted the potential of quinoline derivatives in modulating various biological pathways. For instance, studies have demonstrated that certain quinoline-based compounds can inhibit kinases and other enzymes involved in cancer progression. The unique substitution pattern of 7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid suggests that it may exhibit similar inhibitory effects on key enzymes or receptors implicated in diseases such as cancer and inflammation. Additionally, the carboxylic acid moiety provides a site for further functionalization, allowing for the development of prodrugs or conjugates that could improve delivery or targeting.

The furyl group, in particular, has been recognized for its ability to enhance binding interactions with biological targets due to its aromaticity and ability to engage in π-cation interactions. This feature makes 7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid a compelling candidate for designing molecules that interact with proteins or nucleic acids. Furthermore, the presence of both chloro and methyl substituents allows for fine-tuning of electronic properties, which can be crucial for achieving optimal pharmacokinetic profiles.

In terms of synthetic chemistry, 7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid can be synthesized through multi-step organic reactions involving cyclization, functional group interconversion, and regioselective substitution. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex quinoline core efficiently. These synthetic strategies not only facilitate access to this compound but also provide insights into potential structural analogs with enhanced biological activity.

Emerging applications in chemical biology have shown that quinoline derivatives can serve as probes for understanding enzyme mechanisms and identifying new therapeutic targets. For example, researchers have utilized quinoline-based compounds to study the structure-function relationships of kinases and other enzymes relevant to human health. The unique structural features of 7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid make it an attractive scaffold for developing tools that can modulate these enzymes selectively.

The carboxylic acid functionality at the 4-position of 7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid offers additional opportunities for chemical modification. This group can be used to form esters, amides, or other derivatives that may improve solubility or bioavailability. Such modifications are critical in drug development, where pharmacokinetic properties often dictate clinical success. Furthermore, the ability to attach biomolecules via this carboxylate group opens up possibilities for designing targeted therapies or diagnostic agents.

The growing interest in 7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid is also driven by its potential as an intermediate in more complex drug candidates. By serving as a building block, this compound can be incorporated into larger molecules designed to interact with specific biological pathways. Such an approach is particularly valuable in oncology research, where combinatorial chemistry and high-throughput screening have been instrumental in identifying novel therapeutic agents.

In conclusion,7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid (CAS No. 588696-22-4) represents a structurally intriguing molecule with significant potential in chemical biology and drug discovery. Its unique substitution pattern offers opportunities for modulating biological targets with high specificity, while its synthetic accessibility allows for rapid exploration of structural analogs. As research continues to uncover new applications for quinoline derivatives,7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid is poised to play a crucial role in advancing our understanding of disease mechanisms and developing innovative therapeutic strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:588696-22-4)7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic Acid
A1166395
Purity:99%/99%
Quantity:5g/10g
Price ($):377.0/614.0
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